

physical and chemical properties of 2-Aminobenzo[d]thiazole-5-carbonitrile

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Compound of Interest

2-Aminobenzo[d]thiazole-5carbonitrile

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An In-depth Technical Guide to 2-Aminobenzo[d]thiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Aminobenzo[d]thiazole-5-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its characteristics, synthesis, and biological relevance, with a focus on its interaction with key cellular signaling pathways.

Core Physical and Chemical Properties

2-Aminobenzo[d]thiazole-5-carbonitrile is a solid, off-white to light yellow compound. While extensive experimental data for this specific isomer is not widely published, a certificate of analysis and data from related compounds provide foundational information.[1]



Property	Value	Source
Molecular Formula	C ₈ H ₅ N₃S	INVALID-LINK[1]
Molecular Weight	175.21 g/mol	INVALID-LINK[1]
CAS Number	105314-08-7	INVALID-LINK[1]
Appearance	Off-white to light yellow solid	INVALID-LINK[1]
Purity (LCMS)	98.53%	INVALID-LINK[1]

Note: Experimental data on melting point and solubility for this specific isomer are not readily available in the reviewed literature.

Spectroscopic Data

Detailed experimental spectra for **2-Aminobenzo[d]thiazole-5-carbonitrile** are not publicly available. However, based on the known structure and data for analogous compounds, the expected spectral characteristics are outlined below. A certificate of analysis has confirmed that the ¹H NMR and LCMS data are consistent with the structure.[1]

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing cyano group and the electron-donating amino group.

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbons of the benzothiazole ring will resonate in the aromatic region, with their specific shifts influenced by the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Expected):



Wavenumber (cm ⁻¹)	Functional Group Assignment	
3400-3200	N-H stretching (amino group)	
2230-2210	C≡N stretching (nitrile group)	
1650-1500	C=C and C=N stretching (aromatic and thiazole rings)	
~1300	C-N stretching	

| ~700 | C-S stretching |

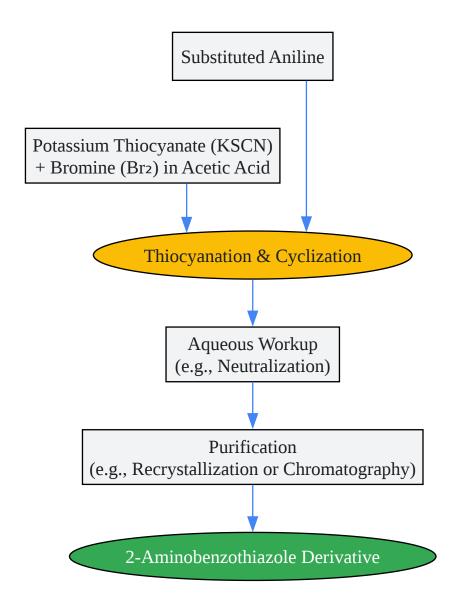
Mass Spectrometry (Expected): The mass spectrum should show a molecular ion peak (M^+) at m/z = 175, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or elements of the thiazole ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Aminobenzo[d]thiazole-5-carbonitrile** is not explicitly detailed in the available literature, a general and widely used method for the synthesis of 2-aminobenzothiazoles can be adapted. This typically involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.

General Synthesis Workflow for 2-Aminobenzothiazoles:





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General Synthesis of 2-Aminobenzothiazoles

Detailed Method for a Related Compound (Methyl 2-aminobenzo[d]thiazole-6-carboxylate):

A reported synthesis of a similar compound, methyl 2-aminobenzo[d]thiazole-6-carboxylate, provides a more detailed experimental insight.[2] This procedure involves dissolving one equivalent of methyl 4-aminobenzoate and four equivalents of potassium thiocyanate (KSCN) in glacial acetic acid. The mixture is stirred and cooled, followed by the dropwise addition of two equivalents of bromine dissolved in acetic acid. The reaction is then stirred overnight at room temperature.[2] This general approach could be adapted for the synthesis of 2-

Aminobenzo[d]thiazole-5-carbonitrile starting from 4-amino-3-cyanobenzonitrile.



Chemical Reactivity and Biological Significance

The chemical reactivity of **2-Aminobenzo[d]thiazole-5-carbonitrile** is dictated by the presence of the amino and cyano functional groups, as well as the benzothiazole core. The amino group can act as a nucleophile, participating in reactions such as acylation and alkylation. The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to an amine. The benzothiazole ring system itself can undergo electrophilic substitution reactions.

Derivatives of 2-aminobenzothiazole have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

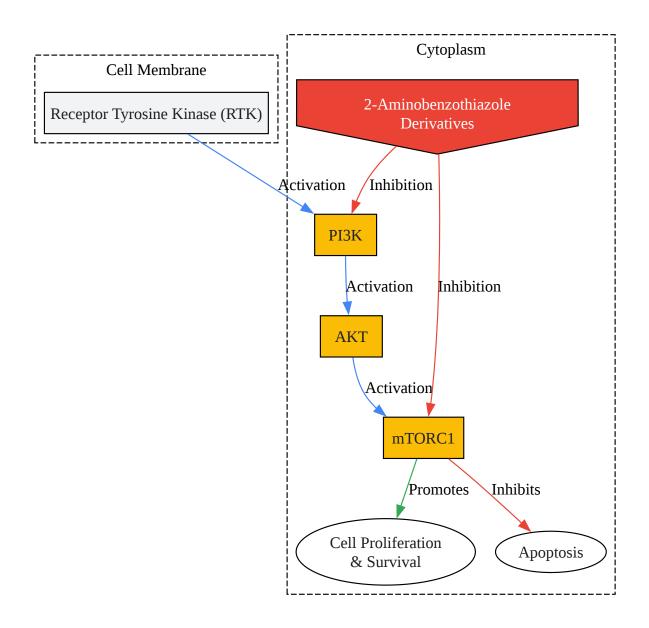
Interaction with the PI3K/AKT/mTOR Signaling Pathway

A growing body of evidence suggests that many benzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway.[3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4]

Several studies have identified 2-aminobenzothiazole derivatives as potent inhibitors of PI3K and/or mTOR, making them attractive candidates for the development of targeted cancer therapies.[3][4] Inhibition of this pathway by benzothiazole compounds can lead to the induction of apoptosis (programmed cell death) in cancer cells.[3][4]

PI3K/AKT/mTOR Signaling Pathway and Benzothiazole Inhibition:





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Inhibition of the PI3K/AKT/mTOR Pathway

Conclusion

2-Aminobenzo[d]thiazole-5-carbonitrile is a valuable heterocyclic building block with significant potential in the development of novel therapeutics, particularly in the area of



oncology. While a complete experimental profile for this specific isomer is not yet fully available in the public domain, the existing data on related compounds, coupled with its confirmed structural identity, provide a strong foundation for further research. Its likely interaction with the PI3K/AKT/mTOR signaling pathway underscores its importance as a scaffold for the design of targeted anticancer agents. Further investigation into the specific physical, chemical, and biological properties of this compound is warranted to fully elucidate its therapeutic potential.

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